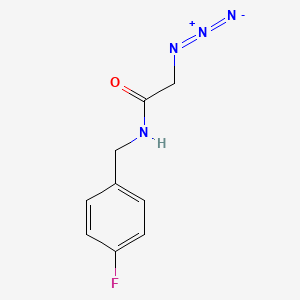

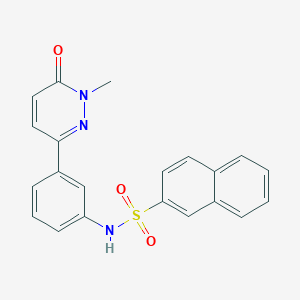

![molecular formula C17H15F2N3O3S3 B2539195 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1098689-86-1](/img/structure/B2539195.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel compounds with potential antimycobacterial properties has been a focus of recent research. In one study, a series of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides were designed and synthesized. The synthesis involved a five-step reaction sequence starting from commercial dibenzo[b,d]thiophene to produce the key intermediate, 2-dibenzo[b,d]thiophenyl imidazo[1,2-a]pyridine carboxylic acid. Subsequent coupling with various benzyl amines yielded the desired carboxamides. These compounds were characterized using NMR and mass spectral analysis .

Another research effort led to the creation of thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. The synthesis of these compounds involved the preparation of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl) derivatives, characterized by IR, 1H NMR, LC–MS mass, and C, H, N analyses .

Additionally, a series of dibenzo[b,d]thiophene-1,2,3-triazoles with various appendages such as piperidine, piperazine, morpholine, and thiomorpholine were synthesized using azide-alkyne click chemistry. The azide building block required for this synthesis was also derived from commercial dibenzo[b,d]thiophene following a five-step reaction sequence. These compounds were similarly characterized by NMR and mass spectral analysis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are complex, featuring multiple heterocyclic systems. The dibenzo[b,d]thiophene scaffold is a common feature in these molecules, which is known for its stability and potential biological activity. The presence of imidazo[1,2-a]pyridine and thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine systems introduces additional rings that can interact with biological targets. The appendages such as piperidine and piperazine are flexible chains that can adopt various conformations to fit into the active sites of enzymes or receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and require precise control over reaction conditions. The coupling reactions to attach various amines to the core structures are critical for the diversity of the final products. The use of click chemistry in the synthesis of the triazole derivatives represents a modern approach to constructing complex molecules with high efficiency and selectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and stability, which are important for the biological activity and pharmacokinetics of the compounds. The characterization techniques mentioned, such as NMR, mass spectrometry, IR spectroscopy, and elemental analysis, are essential for confirming the purity and structure of the synthesized molecules .

Scientific Research Applications

Antimicrobial Applications

Several studies on related compounds highlight their antimicrobial potential. For instance, derivatives such as 1,4-disubstituted 1,2,3-triazole have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains, showcasing moderate to good activities (Jadhav et al., 2017). Similar antimicrobial evaluations have been conducted on new pyridine derivatives, further emphasizing the broad-spectrum antibacterial and antifungal properties of such compounds (Patel & Agravat, 2007).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating notable activity against Mycobacterium tuberculosis. These compounds, such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising in vitro and in vivo activity, making them potential candidates for further antituberculosis drug development (Jeankumar et al., 2013).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural sources has been explored for their anti-inflammatory and analgesic properties. These studies have indicated that certain compounds within this class could significantly inhibit cyclooxygenase enzymes, displaying high COX-2 selectivity indices and showing considerable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Anticancer Activities

Compounds such as 1,2-dihydropyridine, thiophene, and thiazole derivatives, equipped with a sulfone moiety, have been synthesized and evaluated for their anticancer activities, specifically against human breast cancer cell lines. Some of these compounds exhibited better activity than standard drugs, highlighting their potential in cancer therapy (Al-Said et al., 2011).

properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N3O3S3/c18-10-8-11(19)15-13(9-10)27-17(20-15)21-16(23)12-4-1-2-6-22(12)28(24,25)14-5-3-7-26-14/h3,5,7-9,12H,1-2,4,6H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIGVNDCHPUVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

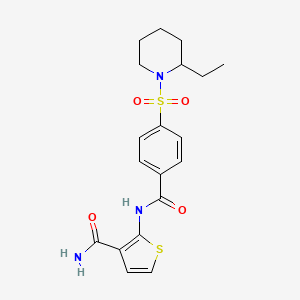

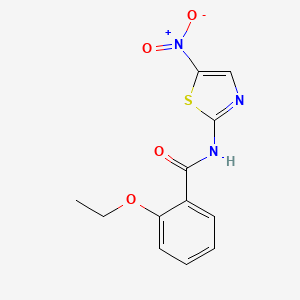

![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)

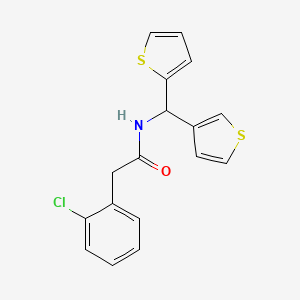

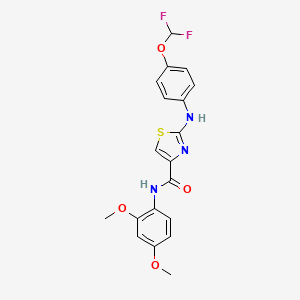

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

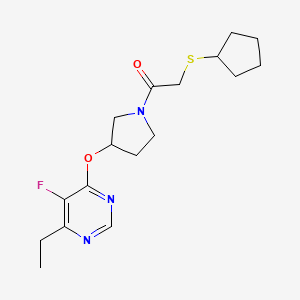

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

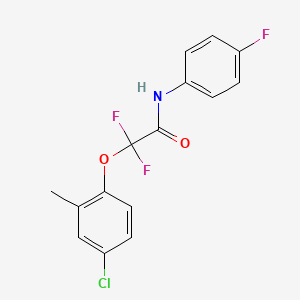

![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)